N'-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-1H-pyrazol-1-yl}propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-1H-pyrazol-1-yl}propanohydrazide is a complex organic compound characterized by the presence of two pyrazole rings, each substituted with nitro groups and linked through a propanoyl hydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-1H-pyrazol-1-yl}propanohydrazide typically involves multiple steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Nitration: The pyrazole rings are then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Acylation: The nitrated pyrazole derivatives are acylated using propanoyl chloride in the presence of a base such as pyridine.
Hydrazide Formation: The final step involves the reaction of the acylated pyrazole derivatives with hydrazine hydrate to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Amino Derivatives: Formed from the reduction of nitro groups.
Substituted Hydrazides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have bioactive properties, making it a candidate for drug development.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The exact mechanism of action for N’-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-1H-pyrazol-1-yl}propanohydrazide is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The nitro groups may also participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanohydrazide
- 2-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-N-{4-nitrophenyl}hydrazinecarbothioamide
Uniqueness
N’-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-1H-pyrazol-1-yl}propanohydrazide is unique due to its specific substitution pattern on the pyrazole rings and the presence of both nitro and hydrazide functional groups. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H18N8O6 |
---|---|
Molecular Weight |
394.34g/mol |
IUPAC Name |
N'-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoyl]-3-(3-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C14H18N8O6/c1-9-14(22(27)28)10(2)20(17-9)8-5-13(24)16-15-12(23)4-7-19-6-3-11(18-19)21(25)26/h3,6H,4-5,7-8H2,1-2H3,(H,15,23)(H,16,24) |
InChI Key |
OQPJYQXORLAKEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.